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molecular formula C16H19NO3 B1393189 Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 952423-57-3

Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B1393189
M. Wt: 273.33 g/mol
InChI Key: NGCKJIDKOVNEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889675B2

Procedure details

To a solution of EXAMPLE 84B (3.4 g) in tetrahydrofuran (40 mL) was added NaBH4 (0.5 g). The mixture was stirred overnight. The solvent was evaporated and the residue was added to ethyl acetate (300 mL) and water (50 mL). The organic layer was washed with water and brine, dried over Na2SO4, and filtered. Evaporation of the solvent gave the crude title compound.
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:9][CH:8]2[N:10]([C:11]([O:13][CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[O:12])[CH:5]([CH2:6][CH2:7]2)[CH2:4]1)=[O:2].[BH4-].[Na+]>O1CCCC1>[OH:2][CH2:1][CH:3]1[CH2:4][CH:5]2[N:10]([C:11]([O:13][CH2:14][C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=3)=[O:12])[CH:8]([CH2:7][CH2:6]2)[CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C(=O)C1CC2CCC(C1)N2C(=O)OCC2=CC=CC=C2
Name
Quantity
0.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was added to ethyl acetate (300 mL) and water (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCC1CC2CCC(C1)N2C(=O)OCC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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